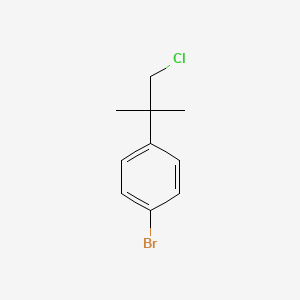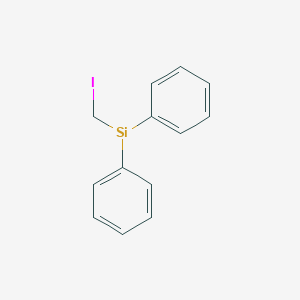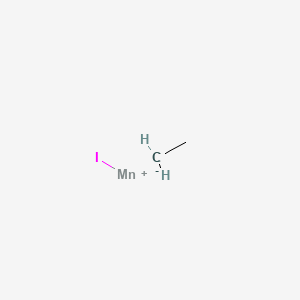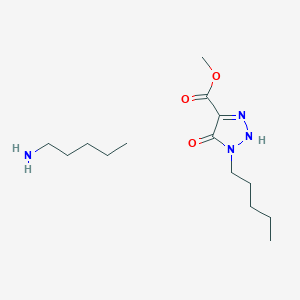
1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom and a 1-chloro-2-methylpropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-chloro-2-methylpropan-2-yl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 4-(1-chloro-2-methylpropan-2-yl)phenol or 4-(1-chloro-2-methylpropan-2-yl)aniline.
Oxidation: Formation of 4-(1-chloro-2-methylpropan-2-yl)benzoic acid.
Reduction: Formation of 4-(1-chloro-2-methylpropan-2-yl)benzene.
Applications De Recherche Scientifique
1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene depends on the specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways . The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
1-Bromo-4-chlorobenzene: Similar structure but lacks the 1-chloro-2-methylpropan-2-yl group.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the 1-chloro-2-methylpropan-2-yl group.
1-Bromo-4-chloro-2-methylbenzene: Similar but with a methyl group instead of the 1-chloro-2-methylpropan-2-yl group.
Uniqueness: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene is unique due to the presence of both bromine and 1-chloro-2-methylpropan-2-yl substituents on the benzene ring
Propriétés
Numéro CAS |
92367-42-5 |
|---|---|
Formule moléculaire |
C10H12BrCl |
Poids moléculaire |
247.56 g/mol |
Nom IUPAC |
1-bromo-4-(1-chloro-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
Clé InChI |
UTVOHQFZZCVKAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)

![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)

![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)

![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)


![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)
![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
